2-Hexanol, 1,1-dichloro-1-nitro-
Description
The molecule combines a six-carbon alcohol backbone (2-hexanol) with 1,1-dichloro-1-nitro substituents.
Properties
CAS No. |
154601-57-7 |
|---|---|
Molecular Formula |
C6H11Cl2NO3 |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
1,1-dichloro-1-nitrohexan-2-ol |
InChI |
InChI=1S/C6H11Cl2NO3/c1-2-3-4-5(10)6(7,8)9(11)12/h5,10H,2-4H2,1H3 |
InChI Key |
WUBKKBRKVDCJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C([N+](=O)[O-])(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanol, 1,1-dichloro-1-nitro- typically involves the chlorination and nitration of hexanol. The process begins with the chlorination of hexanol to introduce the dichloro groups. This is followed by nitration to add the nitro group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Hexanol, 1,1-dichloro-1-nitro- may involve large-scale chlorination and nitration processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hexanol, 1,1-dichloro-1-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines.
Substitution: Results in various substituted hexanol derivatives.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
2-Hexanol, 1,1-dichloro-1-nitro- serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further chemical transformations, making it useful in producing other valuable chemicals. For example, it can be utilized in the synthesis of nitroso compounds through nitrosation reactions, which are critical in pharmaceuticals and agrochemicals .
Material Science
2. Heat Sensitization in Latex Production
One notable application of 2-Hexanol, 1,1-dichloro-1-nitro- is as a heat-sensitizing agent in latex formulations. It enhances the gelling process during vulcanization without leaving undesirable residues. This property is particularly advantageous in the production of molded or dipped rubber products . The incorporation of this compound into latex can be optimized to control gelling times effectively.
Environmental Applications
3. Environmental Monitoring
The compound has been studied for its potential as a marker in environmental monitoring. Its presence in waste streams can indicate specific industrial processes or contamination events. Research has shown that monitoring levels of such compounds can provide insights into pollution sources and help in assessing environmental health risks .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hexanol, 1,1-dichloro-1-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dichloro groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: The reactivity of dichloro-nitro groups could enable use in agrochemical or pharmaceutical intermediates, though the hexanol backbone’s hydroxyl group may necessitate protection strategies during synthesis.
- Data Gaps: Direct studies on 2-Hexanol, 1,1-dichloro-1-nitro- are absent in the evidence. Future work should prioritize measuring its vapor pressure, solubility, and thermal stability to assess industrial viability.
Biological Activity
2-Hexanol, 1,1-dichloro-1-nitro- is a compound that has garnered attention due to its potential biological activities. Understanding its interactions with biological systems is crucial for assessing its safety and efficacy in various applications, including pharmaceuticals and agriculture. This article compiles findings from diverse studies to elucidate the biological activity of this compound.
- Chemical Formula : CHClNO
- Molecular Weight : 198.07 g/mol
- Structure : The compound features a hexanol backbone with dichloro and nitro substituents, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-Hexanol, 1,1-dichloro-1-nitro- can be categorized into antimicrobial effects, cytotoxicity, and enzymatic interactions.
Antimicrobial Activity
Studies have shown that compounds structurally related to 2-Hexanol exhibit varying degrees of antimicrobial activity. For instance:
- Hexanol Variants : Research indicates that 1-hexanol demonstrates antibacterial properties against Gram-negative bacteria while showing limited effects on Gram-positive strains . This suggests that similar mechanisms may be at play for 2-Hexanol, 1,1-dichloro-1-nitro-.
| Compound | Activity Against Gram-negative | Activity Against Gram-positive |
|---|---|---|
| 1-Hexanol | Yes | No |
| 2-Hexanol (theoretical) | Likely similar effects based on structure | Likely similar effects based on structure |
Cytotoxicity
Cytotoxic effects of chlorinated and nitro-substituted alcohols are documented in several studies. For example:
- Mechanism of Action : Chlorinated compounds often disrupt cellular membranes or interfere with metabolic pathways. The presence of nitro groups can also lead to the formation of reactive nitrogen species that may induce oxidative stress in cells.
Study on Dehalogenation
A study involving Pseudomonas sp. demonstrated the ability of certain bacterial strains to dechlorinate compounds similar to 2-Hexanol. The dehalogenation rates were significantly higher when the bacteria were grown on dichloro compounds as their primary carbon source . This indicates potential bioremediation applications for chlorinated compounds.
Antibacterial Efficacy
In a controlled environment, the vapor of hexanol was tested against food-related bacteria. Results indicated significant inhibition of growth in Gram-negative bacteria at concentrations above 150 ppm . While specific data for 2-Hexanol is limited, extrapolating from these findings suggests potential antibacterial properties worth exploring further.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of 2-Hexanol, 1,1-dichloro-1-nitro-:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
